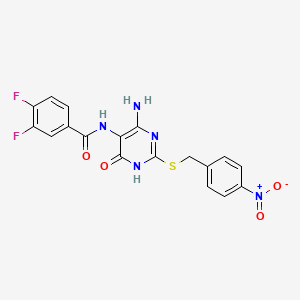
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative, which is a class of compounds that includes many biological molecules, such as the nucleotides cytosine, thymine, and uracil. The presence of the nitrobenzyl group and the difluorobenzamide group suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, a nitrobenzyl group, and a difluorobenzamide group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The nitro group could be reduced to an amino group, and the thiol group could react with electrophiles. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitro, amide, and thiol groups could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Bioactivation and DNA Interaction
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, due to its complex structure, is likely involved in specific biochemical pathways similar to those of related compounds, although direct studies on this exact molecule may not be widely documented. However, examining the research on structurally related compounds offers insights into potential scientific applications, especially concerning bioactivation mechanisms and interactions with DNA.
Bioactivation and DNA-DNA Interstrand Crosslinking : Compounds with nitrobenzyl motifs, similar to the described molecule, are activated by bioreductive enzymes, transforming into reactive species that can form DNA-DNA interstrand crosslinks, crucial for their cytotoxicity against cancer cells. For instance, bioactivation of CB 1954 by reductive enzymes generates a hydroxylamine derivative, significantly enhancing its cytotoxicity by facilitating DNA crosslinking. This process underlines the potential application of such compounds in targeted cancer therapies, leveraging their ability to damage DNA selectively in tumor cells (Knox et al., 1991).
Enzymatic Reduction and Antitumor Activity : The enzymatic reduction, particularly by nitroreductase enzymes, activates nitrobenzamide compounds like CB 1954 into cytotoxic agents, highlighting a therapeutic avenue where these compounds are utilized as prodrugs in gene-directed enzyme prodrug therapy (GDEPT) against tumors. This enzyme-mediated activation underscores the potential of structurally similar compounds in developing cancer treatments by exploiting tumor-specific enzymes for selective drug activation (Helsby et al., 2004).
Synthetic Pathways and Antibacterial Activity
Explorations into the synthetic pathways and modifications of such compounds have also indicated their versatility in generating derivatives with varied biological activities, including antibacterial properties.
- Synthetic Derivatives and Biological Evaluation : The development of synthetic derivatives from compounds bearing nitrobenzylthio groups has shown potential in producing entities with significant antibacterial activity. Such research points towards the capacity of these compounds to be tailored for combating microbial infections, further broadening their scientific and therapeutic applications (Ravichandiran et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O4S/c19-12-6-3-10(7-13(12)20)16(26)22-14-15(21)23-18(24-17(14)27)30-8-9-1-4-11(5-2-9)25(28)29/h1-7H,8H2,(H,22,26)(H3,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDGCXCAFSOXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)
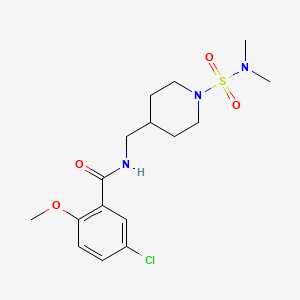
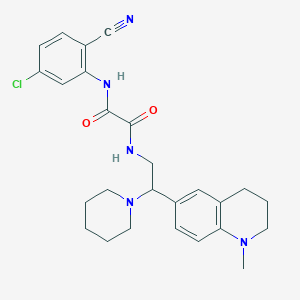
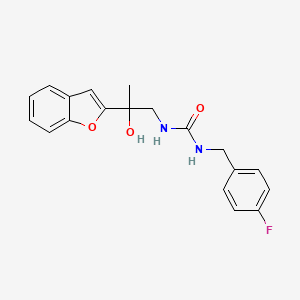
![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)
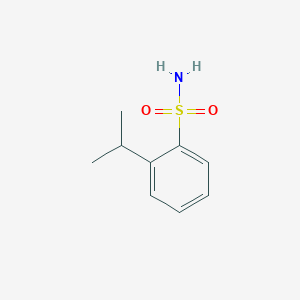
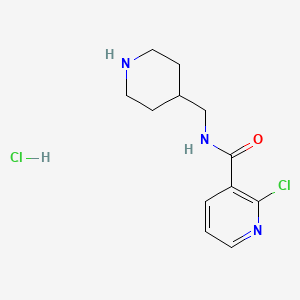
![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)

![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)


![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)